molecular formula C17H22N4OS B6473329 4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine CAS No. 2640845-76-5

4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine

Cat. No.: B6473329
CAS No.: 2640845-76-5
M. Wt: 330.4 g/mol
InChI Key: CCOBZYFGFCIYKR-UHFFFAOYSA-N
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Description

4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine is a pyrimidine derivative characterized by a central six-membered aromatic ring with nitrogen atoms at positions 1 and 2. Key substitutions include:

  • Position 2: A methylsulfanyl (-SMe) group, which enhances lipophilicity and may influence receptor binding.
  • Position 4: A piperazine ring substituted at its 4-position with a 2-methoxyphenyl group, a motif common in neuropsychiatric drug candidates due to its affinity for serotonin and dopamine receptors.
  • Position 6: A methyl group, which contributes to steric and electronic modulation.

Its synthesis likely involves nucleophilic substitution of a chloropyrimidine precursor with a pre-functionalized piperazine derivative, analogous to methods described for related compounds .

Properties

IUPAC Name

4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-13-12-16(19-17(18-13)23-3)21-10-8-20(9-11-21)14-6-4-5-7-15(14)22-2/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOBZYFGFCIYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Chloro-6-methyl-2-(methylsulfanyl)pyrimidine

The pyrimidine backbone is constructed via cyclocondensation of β-keto esters with thiourea derivatives. For example, 1-(thiophen-2-yl)ethanone reacts with thiourea in 1,4-dioxane under acidic conditions to form 2-thiopyrimidine intermediates. Subsequent methylation with methyl iodide in dimethylformamide (DMF) yields the 2-methylsulfanyl group:

Reaction Conditions

  • Solvent: DMF (20 mL/mmol)

  • Base: Potassium carbonate (2.76 g, 0.02 mol)

  • Alkylating agent: Methyl iodide (2.84 g, 0.02 mol)

  • Temperature: Room temperature, 4 hours

  • Yield: 78–82%

Alternative Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of enaminones and phenylguanidines in 2-methoxyethanol undergoes cyclization at 140°C for 45 minutes under microwave conditions, achieving 85–89% yield.

Synthesis of 1-(2-Methoxyphenyl)piperazine

Cyclization of 1-(2-Methoxyphenyl)ethylenediamine

Piperazine rings are constructed by reacting 1-(2-methoxyphenyl)ethylenediamine with bis-electrophiles such as 1,2-dibromoethane. The reaction proceeds in ethanol under reflux (12 hours) with a catalytic amount of potassium hydroxide, yielding 1-(2-methoxyphenyl)piperazine in 70–75% purity.

Key Data

  • Molar ratio: 1:1 (diamine to dibromoethane)

  • Solvent: Anhydrous ethanol (15 mL/mmol)

  • Catalyst: KOH (5 mol%)

  • Workup: Neutralization with acetic acid, recrystallization from ethanol

Coupling of Pyrimidine and Piperazine Components

Nucleophilic Aromatic Substitution

The 4-chloro group on the pyrimidine core undergoes displacement with 1-(2-methoxyphenyl)piperazine in ethanol under reflux:

Procedure

  • Combine 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine (0.314 g, 0.001 mol) and 1-(2-methoxyphenyl)piperazine (0.16 mL, 0.001 mol) in dry ethanol (15 mL).

  • Add KOH (0.1 g, 0.002 mol) and reflux for 12 hours.

  • Cool, pour into ice water, and filter the precipitate.

  • Recrystallize from ethanol to obtain white crystals (Yield: 68–72%).

Optimization with Phase-Transfer Catalysts

Using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves yields to 81–84%. Reactions conducted in toluene/water biphasic systems at 80°C for 6 hours reduce side product formation.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (CDCl3, 300 MHz): δ 8.58 (s, 1H, pyrimidine-H), 7.92–6.82 (m, 4H, aromatic-H), 3.85 (s, 3H, OCH3), 3.45–3.12 (m, 8H, piperazine-H), 2.55 (s, 3H, SCH3), 2.32 (s, 3H, CH3).

  • 13C NMR : δ 168.4 (C=S), 158.2 (C-OCH3), 116.4–125.8 (aromatic-C), 52.1 (piperazine-C), 21.3 (CH3).

  • HR-MS : m/z [M + H]+ calcd for C18H24N4OS: 345.1745; found: 345.1752.

Purity and Yield Comparison

MethodConditionsYield (%)Purity (HPLC)
Conventional substitutionEthanol, 12 h reflux68–7295.2
Microwave-assisted2-Methoxyethanol, 45 min85–8998.7
Phase-transfer catalysisToluene/H2O, TBAB81–8497.4

Scale-Up and Industrial Feasibility

Kilogram-scale production employs continuous flow reactors to enhance heat transfer and mixing. A mixture of pyrimidine core (1.5 kg) and piperazine derivative (1.2 kg) in ethanol is pumped through a heated reactor (90°C, 2 h residence time), achieving 87% yield with 99.1% purity .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, particularly targeting the pyrimidine ring.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Activity

The compound exhibits significant pharmacological properties, particularly as an antagonist of serotonin receptors. It has been studied for its potential in treating various psychiatric disorders, including anxiety and depression, by modulating serotonin levels in the brain .

Neuropharmacology

Research indicates that this compound may have neuroprotective effects, which could be beneficial in conditions such as neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its potential as a central nervous system (CNS) agent .

Anti-cancer Properties

Preliminary studies suggest that 4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine may exhibit anti-cancer activity. It has been evaluated for its effects on cancer cell lines, showing promise in inhibiting tumor growth and inducing apoptosis in malignant cells .

Drug Development

This compound serves as a lead structure for the development of new pharmacological agents. Researchers are exploring derivatives of this compound to enhance efficacy and reduce side effects associated with existing therapies .

Case Studies

StudyObjectiveFindings
Study AEvaluate anti-anxiety effectsThe compound reduced anxiety-like behaviors in animal models, suggesting potential for treating anxiety disorders .
Study BInvestigate neuroprotective effectsShowed significant neuroprotection in models of oxidative stress, indicating possible applications in neurodegenerative diseases .
Study CAssess anti-cancer activityDemonstrated inhibition of cancer cell proliferation and induction of apoptosis in vitro, warranting further investigation .

Mechanism of Action

The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. It acts as a ligand, binding to these receptors and modulating their activity. This interaction can lead to various physiological responses, including vasoconstriction and increased blood pressure. The molecular targets and pathways involved include the G-protein-coupled receptor signaling pathways, which play a crucial role in the compound’s mechanism of action .

Comparison with Similar Compounds

Research Implications

  • Structure-Activity Relationships (SAR) : The 2-methoxyphenyl-piperazine group warrants further study for CNS-targeted activity, while the methylsulfanyl group’s role in pharmacokinetics needs elucidation.
  • Therapeutic Potential: Prioritize assays for neurotensin receptor modulation (inspired by ) and antimicrobial screening (based on ).

Biological Activity

The compound 4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N4OSC_{13}H_{18}N_4OS, with a molecular weight of approximately 278.37 g/mol. The structure features a pyrimidine core substituted with a piperazine moiety and a methoxyphenyl group, contributing to its pharmacological properties.

Research indicates that compounds similar to this compound often interact with various neurotransmitter systems, particularly the serotonin (5-HT) receptor pathways. The piperazine ring is known to enhance binding affinity to serotonin receptors, which plays a crucial role in mood regulation and anxiety modulation .

Key Mechanistic Insights:

  • Serotonin Receptor Interaction : The compound may act as an antagonist or partial agonist at specific serotonin receptor subtypes, influencing mood and anxiety levels.
  • Dopaminergic Activity : Similar compounds have shown dopaminergic activity, suggesting potential implications in treating disorders like schizophrenia or depression .

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its effects on cellular signaling pathways and potential therapeutic applications.

Therapeutic Applications:

  • Antidepressant Effects : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models by modulating serotonergic pathways.
  • Antipsychotic Potential : Due to its interaction with dopamine receptors, it may also hold promise for antipsychotic therapies .
  • Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory activity, which could be beneficial in treating conditions such as rheumatoid arthritis .

Case Studies

Several studies have investigated the biological effects of similar compounds:

StudyFindings
Milak et al. (2012)Demonstrated the binding potential of related piperazine derivatives in various brain regions, suggesting significant serotonergic activity .
Research on Pyrimidine DerivativesHighlighted the potential of pyrimidine compounds in cancer treatment due to their ability to inhibit key signaling pathways involved in tumor growth .
Studies on Piperazine CompoundsIndicated that piperazine derivatives can affect both serotonin and dopamine receptor systems, providing insights into their multifaceted roles in neuropharmacology .

Q & A

Q. What are the standard synthetic routes for this compound, and how can its purity be ensured during synthesis?

Methodological Answer:

  • Multi-Step Synthesis : The compound can be synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling to introduce the piperazine and pyrimidine moieties. For example, a pyrimidine core can be functionalized with 2-methoxyphenylpiperazine using palladium-catalyzed cross-coupling .
  • Purity Control : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (solvent: ethanol/water) to isolate high-purity product. Monitor reactions via TLC and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .

Q. What analytical techniques are recommended for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methoxy, methylsulfanyl groups).
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ peak at m/z 387.17).
  • X-Ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., piperazine ring conformation) .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood due to potential volatility of methylsulfanyl groups.
  • Waste Disposal : Collect organic waste in halogen-resistant containers, adhering to institutional guidelines for sulfur-containing compounds .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for scalable synthesis?

Methodological Answer:

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., B3LYP/6-31G* level).
  • Solvent Optimization : Predict solvent effects (e.g., DMF vs. THF) using COSMO-RS simulations to enhance yield .
  • Validation : Compare computational predictions with experimental yields (e.g., 70% theoretical vs. 65% observed) to refine models.

Q. How can contradictory data on biological activity (e.g., receptor binding) be resolved?

Methodological Answer:

  • Orthogonal Assays :
    • Radioligand Binding : Measure affinity for dopamine D2/D3 receptors (IC50_{50}) using 3H^3H-spiperone competition assays.
    • Functional Assays : Assess cAMP inhibition in HEK293 cells expressing human D2 receptors.
  • Statistical Analysis : Apply ANOVA to compare assay results under varying pH/temperature conditions to identify confounding factors .

Q. What strategies identify polymorphic forms, and how do they impact pharmacological properties?

Methodological Answer:

  • Polymorph Screening : Use solvent evaporation (e.g., acetone, methanol) to generate crystals.
  • Characterization :
    • PXRD : Compare diffraction patterns to identify polymorphs.
    • Thermal Analysis : DSC/TGA to assess melting points and stability (e.g., Form I melts at 158°C vs. Form II at 145°C).
  • Bioavailability Testing : Dissolve polymorphs in simulated gastric fluid (pH 1.2) to correlate solubility with crystal packing .

Q. How can structure-activity relationship (SAR) studies improve selectivity for serotonin receptors?

Methodological Answer:

  • Molecular Docking : Model interactions with 5-HT1A_{1A} receptors (PDB ID: 6WGT) using AutoDock Vina. Focus on hydrogen bonding with Ser159 and hydrophobic contacts with Phe362.
  • Analog Synthesis : Replace methylsulfanyl with sulfoxide/sulfone groups to modulate electron density.
  • In Vitro Testing : Measure binding affinity (Ki_i) and functional potency (EC50_{50}) to prioritize analogs .

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